molecular formula C10H6FNO2 B1325380 2-(3-Fluorobenzoyl)oxazole CAS No. 898759-69-8

2-(3-Fluorobenzoyl)oxazole

Cat. No.: B1325380
CAS No.: 898759-69-8
M. Wt: 191.16 g/mol
InChI Key: VQNALHOKDDYTNY-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)oxazole is a heterocyclic compound with the molecular formula C₁₀H₆FNO₂ It is characterized by the presence of a fluorobenzoyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobenzoyl)oxazole typically involves the condensation of 3-fluorobenzoyl chloride with oxazole under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorobenzoyl)oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .

Scientific Research Applications

2-(3-Fluorobenzoyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzoyl)oxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 2-(4-Fluorobenzoyl)oxazole
  • 2-(2-Fluorobenzoyl)oxazole
  • 2-(3-Chlorobenzoyl)oxazole

Comparison: Compared to its analogs, 2-(3-Fluorobenzoyl)oxazole exhibits unique properties due to the position of the fluorine atom on the benzoyl ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 3-fluoro derivative may have different binding affinities and selectivities compared to the 2- or 4-fluoro derivatives .

Properties

IUPAC Name

(3-fluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNALHOKDDYTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642074
Record name (3-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-69-8
Record name (3-Fluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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